N-(3-chlorophenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide
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Overview
Description
N-(3-chlorophenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide typically involves multiple steps. The process begins with the preparation of the imidazole ring, followed by the introduction of the sulfonyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and batch processing. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: Various substituents can replace the functional groups in the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-chlorophenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide
- N-(3-chlorophenyl)-3-[(4-methylbenzenesulfonyl)methyl]benzamide
Uniqueness
N-(3-chlorophenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(3-chlorophenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a chlorophenyl group and an imidazole derivative, which are known for their diverse biological activities. Its molecular formula is C18H19ClN2O3S, with a molecular weight of approximately 372.87 g/mol.
Property | Value |
---|---|
Molecular Formula | C18H19ClN2O3S |
Molecular Weight | 372.87 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit certain protein kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, the imidazole moiety can participate in redox reactions, potentially generating reactive oxygen species (ROS) that induce oxidative stress in target cells.
Antimicrobial Activity
Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria by disrupting their cell wall synthesis and function . The compound's sulfonamide group may enhance its antibacterial efficacy by acting synergistically with existing antibiotics.
Anticancer Properties
Several studies have investigated the anticancer potential of imidazole derivatives. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth in xenograft models. The mechanism often involves the inhibition of histone deacetylases (HDACs), leading to altered gene expression associated with cell cycle regulation and apoptosis .
Study 1: Antibacterial Activity
A study conducted on related imidazole compounds demonstrated their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL, indicating strong antibacterial activity .
Study 2: Anticancer Efficacy
In a controlled experiment involving cancer cell lines, a derivative similar to this compound was tested for its cytotoxic effects. Results showed an IC50 value of approximately 10 μM against breast cancer cells, suggesting significant antiproliferative activity .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S/c1-13-5-7-16(8-6-13)27(25,26)22-10-9-21(18(22)24)12-17(23)20-15-4-2-3-14(19)11-15/h2-11H,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWKYEPDAFJEET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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